molecular formula C22H22N4O3S B2448648 N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide CAS No. 941250-15-3

N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide

Cat. No. B2448648
CAS RN: 941250-15-3
M. Wt: 422.5
InChI Key: AAFYWVXUUAJEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV Prevention and Drug Development

N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide, as part of the methylbenzenesulfonamide class, has garnered interest due to its potential use in HIV-1 prevention. Compounds in this class, such as 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, have shown promise as candidate compounds for drug development targeting HIV-1 infection (Cheng De-ju, 2015).

COX-2 Inhibition and Clinical Trials

Research on derivatives of benzenesulfonamide, like the compound , includes studies on their potential as selective cyclooxygenase-2 (COX-2) inhibitors. For example, a study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides found that introducing a fluorine atom significantly increased the selectivity for COX-2 over COX-1. A potent, highly selective, and orally active COX-2 inhibitor, JTE-522, has entered phase II clinical trials for treating conditions such as rheumatoid arthritis and acute pain (Hiromasa Hashimoto et al., 2002).

Antibacterial and Anti-inflammatory Applications

N-benzyl-4-methylbenzenesulfonamides have shown potential in antibacterial applications and as lipoxygenase inhibitors. A study synthesized new sulfonamides bearing the 1,4-benzodioxin ring, which exhibited suitable antibacterial potential and inhibitory activity against the lipoxygenase enzyme. These findings suggest possible therapeutic uses for inflammatory ailments (M. Abbasi et al., 2017).

Cancer Research

The compound's family has been explored in the context of cancer research as well. Novel derivatives of 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide have been synthesized with potential anticancer properties. Some of these compounds exhibited remarkable activity against various human tumor cell lines, including lung, colon, and breast cancers (J. Sławiński et al., 2012).

Synthesis and Structural Characterization

The synthesis and structural characterization of related compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, have been thoroughly studied. These studies not only explore the potential of the compound in various applications but also contribute to the development of new synthetic methods and better understanding of their molecular structures (Brock A. Stenfors et al., 2020).

Tubulin Polymerization and Antitumor Activity

Compounds like N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide, synthesized via copper-catalyzed azide-alkyne cycloaddition, have been identified as inhibitors of cancer cell growth. These compounds have demonstrated potential in tubulin polymerization and tumor cell growth inhibition, indicative of their use in cancer treatment (Jonathan A Stefely et al., 2010).

properties

IUPAC Name

N-benzyl-4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-25(16-17-7-3-2-4-8-17)30(27,28)19-11-9-18(10-12-19)21-24-20(15-23)22(29-21)26-13-5-6-14-26/h2-4,7-12H,5-6,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFYWVXUUAJEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N-methylbenzenesulfonamide

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